2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyano group, a trimethoxyphenyl group, and a tetrahydropyridine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, cyanoacetic acid, and 2-methylphenylamine. The key steps in the synthesis may include:
Condensation Reaction: The reaction between 3,4,5-trimethoxybenzaldehyde and cyanoacetic acid to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridine ring.
Thioether Formation:
Amidation: The final step involves the reaction with 2-methylphenylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the carbonyl group in the tetrahydropyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound’s properties could be explored for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its desired effects. The cyano group and the trimethoxyphenyl group play crucial roles in binding to the target sites, while the tetrahydropyridine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- **2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(phenyl)acetamide
- **2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Uniqueness
The presence of the 2-methylphenyl group in 2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide distinguishes it from similar compounds. This group may influence the compound’s binding affinity, solubility, and overall biological activity, making it unique in its class.
Properties
Molecular Formula |
C24H25N3O5S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[[5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C24H25N3O5S/c1-14-7-5-6-8-18(14)26-22(29)13-33-24-17(12-25)16(11-21(28)27-24)15-9-19(30-2)23(32-4)20(10-15)31-3/h5-10,16H,11,13H2,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
HVLYJQWLZRXYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
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